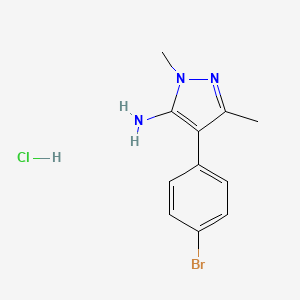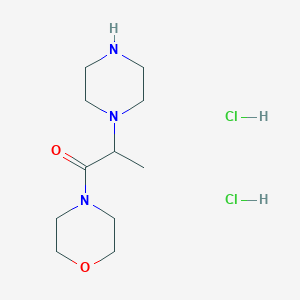
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane or ethanol, to facilitate the reaction process.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the production of high-purity this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Applications in Chemistry:
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, including antipsychotics and antihistamines.
Organic Synthesis: It is employed as a reagent in the preparation of complex organic molecules.
Applications in Biology:
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Cell Culture: It is utilized in cell culture experiments to investigate cellular responses to chemical stimuli.
Applications in Medicine:
Drug Development: The compound is used in the development of new therapeutic agents for various diseases.
Pharmacological Research: It is employed in pharmacological studies to understand the mechanisms of drug action.
Applications in Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.
Catalysis: It serves as a catalyst or ligand in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptor Binding: The compound may bind to receptors such as G-protein-coupled receptors (GPCRs) or ion channels, leading to signal transduction.
Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, affecting cellular processes.
Pathway Modulation: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, influencing cellular functions.
Comparison with Similar Compounds
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is compared with other similar compounds to highlight its uniqueness and advantages. Some similar compounds include:
1-(Morpholin-4-yl)prop-2-yn-1-one: This compound has a similar morpholine moiety but lacks the piperazine group, resulting in different reactivity and applications.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: This compound contains a piperidine ring instead of a piperazine ring, leading to distinct chemical properties and uses.
4-Nonanoylmorpholine: This compound features a nonanoic acid moiety attached to morpholine, which gives it different chemical behavior compared to this compound.
The uniqueness of this compound lies in its combination of morpholine and piperazine groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14;;/h10,12H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINAHBERGLYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B6144599.png)
![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
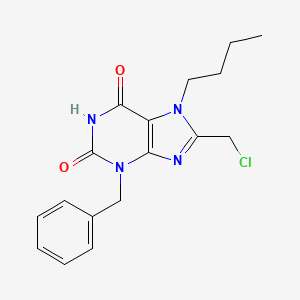
![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)
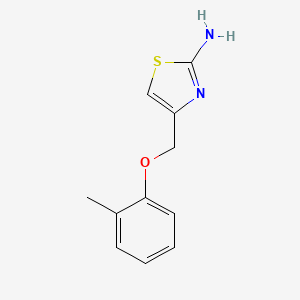
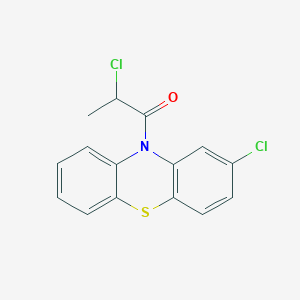
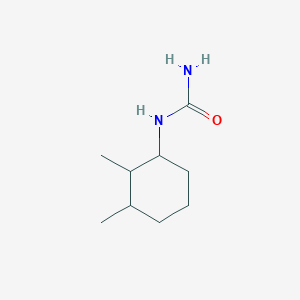
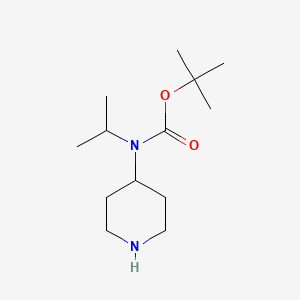
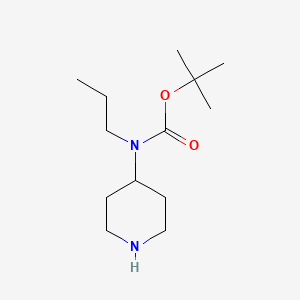
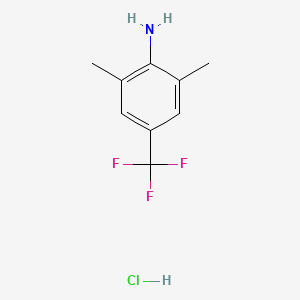
![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)
